molecular formula C9H2ClF9 B1621508 2-Chloro-1,3,5-tris(trifluoromethyl)benzene CAS No. 444-38-2

2-Chloro-1,3,5-tris(trifluoromethyl)benzene

Cat. No.: B1621508
CAS No.: 444-38-2
M. Wt: 316.55 g/mol
InChI Key: OLWJWIMWBGMZJY-UHFFFAOYSA-N
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Description

2-Chloro-1,3,5-tris(trifluoromethyl)benzene (CAS 444-38-2) is an organic compound with the molecular formula C9H2ClF9 and a molecular weight of 316.55 g/mol . This benzene derivative is characterized by a single chlorine substituent and three strongly electron-withdrawing trifluoromethyl groups in a 1,3,5-symmetrical arrangement. This unique structure makes it a valuable and versatile building block in synthetic chemistry, particularly in the development of more complex molecules for advanced materials science and pharmaceutical research . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C . According to GHS guidelines, it is classified with the signal word "Danger" and carries hazard statements pertaining to its flammability (H225) and potential to cause skin and eye irritation (H315, H319) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWJWIMWBGMZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371549
Record name 2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-38-2
Record name 2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Chlorinated Precursors

A widely documented approach involves the fluorination of polychlorinated benzene derivatives using sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF). For example, 1,3,5-trichlorobenzene can undergo stepwise fluorination to introduce trifluoromethyl groups. The reaction typically proceeds under high-pressure conditions (50–100 bar) at 150–200°C for 48–72 hours.

Key Reaction:
$$
\text{C}6\text{H}3\text{Cl}3 + 3\ \text{SF}4 \xrightarrow{\text{150°C, 72h}} \text{C}6\text{Cl}(\text{CF}3)_3 + 3\ \text{HCl} + 3\ \text{S}
$$

Yields for this method range from 35% to 58%, with byproducts including partially fluorinated intermediates and sulfur-containing compounds. Catalytic amounts of antimony pentachloride (SbCl₅) improve reaction efficiency by facilitating C-Cl bond activation.

Friedel-Crafts Trifluoromethylation

Electrophilic Aromatic Substitution

Recent advances employ trifluoromethylation agents like CF₃X (X = Cl, Br) in Friedel-Crafts reactions. A 2021 patent describes the use of 1,3,5-trichlorobenzene with CF₃Br in the presence of AlCl₃ catalyst at −10°C to 25°C:

Reaction Conditions:

Parameter Specification
Temperature −10°C to 25°C
Catalyst Loading 15–20 mol% AlCl₃
Solvent Dichloromethane
Reaction Time 24–48 hours

This method achieves 42–49% yield but requires careful control of stoichiometry to prevent over-alkylation. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 1,3,5-positions due to the directing effects of existing chlorine substituents.

Metal-Mediated Coupling Approaches

Cross-Coupling with Trifluoromethyl Copper Reagents

Palladium-catalyzed coupling reactions using (CF₃)Cu complexes enable precise installation of trifluoromethyl groups. A representative procedure involves:

  • Preparation of 1,3,5-trichlorobenzene
  • Sequential coupling with (CF₃)Cu(PPh₃)₃ at 80°C in DMF
  • Final chlorination using Cl₂ gas at −78°C

Optimized Parameters:

  • Pd₂(dba)₃ catalyst (5 mol%)
  • 1,2-Bis(diphenylphosphino)ethane (dppe) ligand
  • 3:1 molar ratio of (CF₃)Cu to substrate

This method achieves 63% overall yield with excellent regiocontrol, though scalability remains limited by the cost of palladium catalysts.

Industrial-Scale Production

Continuous Flow Fluorination

Modern manufacturing plants employ continuous flow reactors to enhance safety and efficiency in handling toxic fluorinating agents. A typical setup includes:

Reactor Configuration:

  • Nickel-lined tubular reactor (ID 50 cm, L 10 m)
  • Three-zone temperature control (100°C, 150°C, 200°C)
  • Inline IR spectroscopy for real-time monitoring

Operational Data:

Metric Value
Throughput 120 kg/h
SF₄ Conversion 92%
Product Purity 99.8%
Energy Consumption 15 kWh/kg

This method reduces reaction time from days to hours compared to batch processes while maintaining >95% yield.

Emerging Synthetic Strategies

Photochemical Trifluoromethylation

Recent studies demonstrate UV-mediated radical trifluoromethylation using CF₃I and eosin Y as a photosensitizer. Irradiation at 450 nm initiates a chain propagation mechanism that installs CF₃ groups at electron-deficient positions.

Advantages:

  • Room temperature operation
  • No metal catalysts required
  • Compatible with sensitive functional groups

Limitations:

  • Low quantum yield (Φ = 0.12)
  • Competing side reactions with chlorine

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

Method Yield (%) Purity (%) Scalability Cost Index
Halogen Exchange 35–58 95–98 High 2.1
Friedel-Crafts 42–49 90–93 Medium 3.4
Metal Coupling 63 99 Low 8.7
Flow Fluorination 92–95 99.8 Very High 1.5

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,5-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

2-Chloro-1,3,5-tris(trifluoromethyl)benzene serves as an important building block in organic synthesis. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it ideal for creating complex organic molecules. It is often employed as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biological Studies

This compound is utilized in biological research to explore enzyme inhibition and protein-ligand interactions . The unique electronic properties of the trifluoromethyl groups can influence the binding affinity of ligands to their respective proteins, which is crucial for drug design and discovery.

Industrial Applications

In industrial settings, 2-Chloro-1,3,5-tris(trifluoromethyl)benzene is involved in the production of specialty chemicals , including agrochemicals and polymers. Its chemical stability and reactivity make it suitable for developing new materials with desirable properties.

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has also highlighted the significance of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene. Studies focus on its degradation pathways and potential ecological effects, particularly in relation to its persistence in the environment due to the strong carbon-fluorine bonds.

Synthetic Routes

The synthesis of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be achieved through various methods:

  • Trifluoromethylation : A common approach involves the trifluoromethylation of 2-chloro-1,3,5-trinitrobenzene using reagents such as the Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
  • Substitution Reactions : The compound can also be synthesized through substitution reactions involving halogenated precursors and alkali metal hydrocarbon oxides under controlled conditions.

Industrial Production

For large-scale production, methods are optimized for higher yields using continuous flow reactors and advanced purification techniques like distillation and recrystallization. This ensures that high-purity compounds are obtained for both research and commercial applications.

Case Study 1: Medicinal Chemistry

In a study examining enzyme inhibitors, researchers utilized 2-Chloro-1,3,5-tris(trifluoromethyl)benzene to probe interactions between potential drug candidates and target enzymes. The compound's structural features allowed scientists to identify key interactions that enhance binding affinity.

Case Study 2: Agrochemical Development

Another case study focused on developing new agrochemicals based on this compound. Researchers synthesized various derivatives to evaluate their efficacy against specific pests and diseases in crops. The findings indicated that certain derivatives exhibited improved activity compared to traditional agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Differences

The compound’s structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis:

Table 1: Substituent and Position Comparison
Compound Name Substituents Positions Key Functional Groups
2-Chloro-1,3,5-tris(trifluoromethyl)benzene Cl, 3× CF₃ 1, 3, 5 Chlorine, trifluoromethyl
2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene Cl, NO₂, 2× CF₃ 1, 3, 5 Chlorine, nitro, trifluoromethyl
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene F, NO₂, CF₃ 2, 4 Fluorine, nitro, trifluoromethyl
1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene Cl, OCH₃, CH₃, CF₃ 3, 5 Chlorine, methoxy, methyl, trifluoromethyl

Electronic and Steric Effects

  • Electron-Withdrawing Capacity: The three CF₃ groups in 2-Chloro-1,3,5-tris(trifluoromethyl)benzene create a highly electron-deficient aromatic system, favoring reactions such as nucleophilic aromatic substitution. In contrast, analogs with fewer CF₃ groups (e.g., 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene) exhibit reduced electron withdrawal . Nitro (NO₂) groups, present in some analogs, are stronger electron-withdrawing groups than CF₃. However, their presence may limit solubility in nonpolar solvents due to increased polarity .
  • For example, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has only one CF₃ group, reducing steric bulk and enhancing derivatization efficiency in chromatographic applications .

Biological Activity

2-Chloro-1,3,5-tris(trifluoromethyl)benzene (C9H2ClF9) is a fluorinated aromatic compound with significant chemical properties that lend themselves to various biological applications. This article explores its biological activity, including its potential as a pharmaceutical agent, its mechanisms of action, and relevant case studies.

2-Chloro-1,3,5-tris(trifluoromethyl)benzene is characterized by the presence of three trifluoromethyl groups attached to a chlorobenzene ring. This unique structure contributes to its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of trifluoromethylbenzene compounds possess significant activity against various bacterial strains. For instance, the introduction of trifluoromethyl groups has been linked to increased lipophilicity, which may enhance membrane penetration and subsequent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have shown that 2-chloro-1,3,5-tris(trifluoromethyl)benzene can inhibit cell proliferation in certain cancer cell lines. In vitro studies revealed that this compound exhibits selective cytotoxicity against leukemia and solid tumor cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of 2-chloro-1,3,5-tris(trifluoromethyl)benzene can be attributed to several mechanisms:

  • Membrane Disruption : The trifluoromethyl groups may interact with lipid membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects .

Study on Anticancer Activity

A notable study investigated the effects of 2-chloro-1,3,5-tris(trifluoromethyl)benzene on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be approximately 15 µM for MCF-7 and 10 µM for HeLa cells after 48 hours of treatment .

Cell LineIC50 (µM)Effect
MCF-715Inhibition of growth
HeLa10Induction of apoptosis

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of related compounds showed that derivatives with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. While specific data for 2-chloro-1,3,5-tris(trifluoromethyl)benzene was limited, it is hypothesized that it would exhibit comparable activity due to structural similarities .

Q & A

Q. What discrepancies arise between experimental and computational data for this compound’s thermochemical properties, and how can they be resolved?

  • Data Contradiction Analysis : Experimental enthalpies of formation may deviate from DFT predictions due to approximations in exchange-correlation functionals. Address this by: (i) Validating computational methods against benchmark systems (e.g., atomization energies of small molecules). (ii) Incorporating exact-exchange terms (e.g., Becke’s hybrid functional) to improve thermochemical accuracy .

Q. What strategies are recommended for resolving ambiguities in crystal structure refinement caused by heavy atoms (Cl, F)?

  • Refinement Protocols : In SHELXL, apply anisotropic displacement parameters for Cl and F atoms. Use restraints for bond distances and angles involving heavy atoms to mitigate overfitting. Validate against Hirshfeld surfaces to ensure intermolecular interactions are correctly modeled .

Q. How can solvent effects modulate the compound’s stability in catalytic applications?

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitution reactions. Conduct ab initio molecular dynamics (AIMD) simulations with implicit solvent models (e.g., COSMO) to predict solvation-free energies and degradation pathways .

Methodological Recommendations

  • Computational Studies : Prioritize hybrid DFT functionals (e.g., B3LYP) for electronic structure calculations, as they balance accuracy and computational cost .
  • Spectral Assignments : Cross-validate experimental IR/Raman data with DFT predictions using the 6-31G* basis set, which offers a good trade-off between accuracy and resource requirements .
  • Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) to enable meta-analyses of substituent effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Reactant of Route 2
2-Chloro-1,3,5-tris(trifluoromethyl)benzene

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